N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide
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Overview
Description
N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide is a synthetic organic compound that features both nitrobenzene and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzenesulfonyl chloride and 2,4,6-trimethylaniline.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions using a base like triethylamine.
Procedure: The 3-nitrobenzenesulfonyl chloride is added dropwise to a solution of 2,4,6-trimethylaniline in the presence of the base. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide depends on its specific application:
Biochemical Pathways: It may interact with specific enzymes or receptors, inhibiting their activity.
Molecular Targets: The compound could target proteins or nucleic acids, altering their function.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(phenyl)ethanediamide: Lacks the trimethyl groups, which may affect its reactivity and applications.
N~1~-(4-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide: Positional isomer with different properties.
Uniqueness
N~1~-(3-Nitrobenzene-1-sulfonyl)-N~2~-(2,4,6-trimethylphenyl)ethanediamide is unique due to the presence of both nitro and sulfonyl groups, along with the trimethylphenyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
188997-92-4 |
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Molecular Formula |
C17H17N3O6S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N'-(3-nitrophenyl)sulfonyl-N-(2,4,6-trimethylphenyl)oxamide |
InChI |
InChI=1S/C17H17N3O6S/c1-10-7-11(2)15(12(3)8-10)18-16(21)17(22)19-27(25,26)14-6-4-5-13(9-14)20(23)24/h4-9H,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
NGCWJYWXKSRUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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